Fluorescence Assay Sensitivity: N-Formylkynurenine Enables 30-Fold Lower Detection Limit than Traditional Kynurenine-Based Assays for IDO1 Activity
N-Formylkynurenine (NFK) is the direct substrate for a highly sensitive fluorescence-based IDO1 activity assay. This assay, which measures the formation of an NFK-derived fluorophore (NFKPIP) at Ex/Em = 400/500 nm, achieves a lower limit of detection (LLOD) of 153 nM for NFK [1]. This is a quantifiable, >30-fold improvement in sensitivity compared to existing colorimetric assays that measure L-kynurenine (KYN) via absorbance at 480 nm [1]. When benchmarked against the standard colorimetric assay in a screen of 1,597 compounds, the NFK-based fluorescence assay identified the same 25 most active IDO1 inhibitors but with significantly fewer compound interferences (18 compounds vs 93 compounds) [1]. This demonstrates superior assay robustness and a wider dynamic range.
| Evidence Dimension | Assay Sensitivity (Lower Limit of Detection for IDO1 product) |
|---|---|
| Target Compound Data | 153 nM (NFK) |
| Comparator Or Baseline | ~4.6 μM (estimated for KYN-based colorimetric assay) |
| Quantified Difference | >30-fold lower limit of detection for NFK-based assay |
| Conditions | In vitro IDO1 enzyme assay; NFK-derived fluorophore measured at Ex/Em 400/500 nm vs KYN absorbance at 480 nm. |
Why This Matters
Procuring N-Formylkynurenine is essential for establishing a high-sensitivity IDO1 assay with a >30-fold improved detection limit, critical for accurately measuring low enzyme activity and screening large compound libraries with reduced interference.
- [1] Tomek P, Bridewell DA, et al. Formation of an N-formylkynurenine-derived fluorophore and its use for measuring indoleamine 2,3-dioxygenase 1 activity. Anal Biochem. 2013; 440(1): 32-39. View Source
